molecular formula C26H22N4 B15213176 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine CAS No. 90170-14-2

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine

Katalognummer: B15213176
CAS-Nummer: 90170-14-2
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: QMFNAFIPYLPHCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,6-Triphenyl-1,3,5-triazine
  • 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine

Uniqueness

2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

90170-14-2

Molekularformel

C26H22N4

Molekulargewicht

390.5 g/mol

IUPAC-Name

2,3,6-triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C26H22N4/c1-2-12-22-23(19-13-6-3-7-14-19)27-26-28-24(20-15-8-4-9-16-20)25(29-30(22)26)21-17-10-5-11-18-21/h3-11,13-18H,2,12H2,1H3

InChI-Schlüssel

QMFNAFIPYLPHCN-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.